molecular formula C8H13NO B6174314 (2-isocyanatoethyl)cyclopentane CAS No. 143212-17-3

(2-isocyanatoethyl)cyclopentane

Cat. No.: B6174314
CAS No.: 143212-17-3
M. Wt: 139.2
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Description

(2-Isocyanatoethyl)cyclopentane is an alicyclic compound featuring a cyclopentane ring substituted with an ethyl group bearing an isocyanate (-NCO) functional group. Its structure (SMILES: S=C=NCCC1CCCC1, InChIKey: YHIOIHCWPRVEPE-UHFFFAOYSA-N) highlights the isocyanate moiety’s electrophilic nature, making it reactive toward nucleophiles like amines and alcohols. This compound is primarily used in polymer synthesis (e.g., polyurethanes) and specialized organic reactions. Limited analytical data are available, as it is often supplied for early-stage research .

Properties

CAS No.

143212-17-3

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-isocyanatoethyl)cyclopentane typically involves the reaction of cyclopentane with ethylene oxide to form (2-hydroxyethyl)cyclopentane. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.

Chemical Reactions Analysis

Types of Reactions

(2-Isocyanatoethyl)cyclopentane undergoes various chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

    Polymerization: It can be used as a monomer in polymerization reactions to form polyurethanes.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form urethanes.

    Catalysts: Tertiary amines and organo-tin complexes are commonly used to catalyze these reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

(2-Isocyanatoethyl)cyclopentane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-isocyanatoethyl)cyclopentane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of ureas and urethanes, as well as in polymerization reactions to form polyurethanes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural Analogs and Properties
Compound Substituent Functional Group Reactivity Key Applications
(2-Isocyanatoethyl)cyclopentane Ethyl + isocyanate High (electrophilic NCO) Polymer crosslinking
(2-Bromoethyl)cyclopentane Ethyl + bromine Moderate (alkylation) Intermediate in synthesis
Cyclopentane phosphate Phosphate ester Enzyme inhibition Antimicrobial studies
Saturated cyclopentane derivatives None or alkyl groups Low reactivity QSAR modeling, drug design
  • Substituent Influence : The isocyanate group in this compound confers distinct reactivity compared to bromine in (2-bromoethyl)cyclopentane (alkylation vs. electrophilic addition) . Cyclopentane phosphate, with a phosphate group, inhibits Mycobacterium tuberculosis enzymes, unlike the isocyanate variant, which lacks such biological activity .

Reactivity and Degradation Pathways

  • Biodegradation : Ethyl-substituted cyclopentanes (e.g., methyl- or ethyl-cyclopentane) degrade rapidly under sulfate-rich conditions, similar to unsubstituted cyclopentane. However, dimethyl-substituted isomers exhibit slower degradation due to steric hindrance .
  • Oxidation : Cyclopentane derivatives form resonance-stabilized allyl radicals during oxidation, akin to cyclopentene. This contrasts with cyclohexane derivatives, which favor benzene formation via radical decomposition .

Electronic and Steric Properties

Table 2: Frontier Orbital Properties in Saturated vs. Unsaturated Derivatives
Compound Type HOMO Localization LUMO Localization Conjugation Effects
Saturated cyclopentane (e.g., 1a–1l) Triazolothiadiazine core Limited delocalization Lower reactivity
Unsaturated cyclopentane (e.g., 2a–2l) Extended conjugation Full molecular span Enhanced electrophilicity
  • The saturated cyclopentane ring in this compound localizes frontier orbitals, reducing conjugation compared to unsaturated analogs (e.g., cyclopentene derivatives), which exhibit broader orbital delocalization .

Industrial and Thermodynamic Performance

Table 3: Additive Performance in CO₂-Based Cycles
Additive Thermal Efficiency Gain (%) Exergetic Efficiency Gain (%)
Cyclopentane 7.8 17.3
Cyclohexane 7.3 18.3
This compound* ~7 (estimated) ~17 (estimated)
  • Cyclopentane and cyclohexane show near-identical performance as CO₂ cycle additives. The isocyanate group in this compound may introduce minor efficiency deviations due to polarity differences .

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